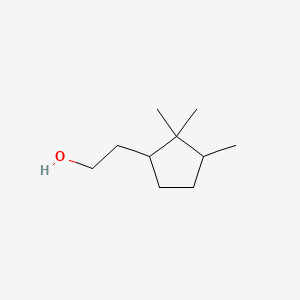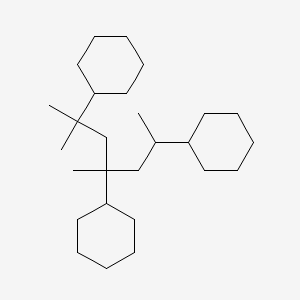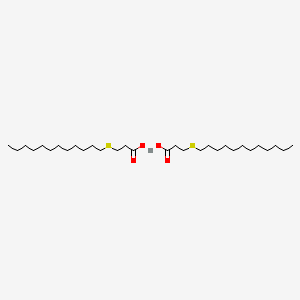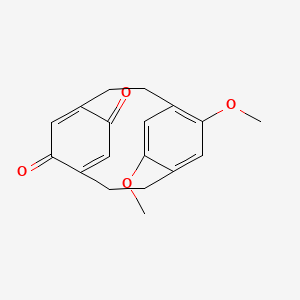
2,2,3-Trimethylcyclopentaneethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3-Trimethylcyclopentaneethanol is an organic compound with the molecular formula C10H20O It is a primary alcohol characterized by a cyclopentane ring substituted with three methyl groups and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3-Trimethylcyclopentaneethanol typically involves the cyclization of suitable precursors followed by functional group modifications. One common method is the hydrogenation of 2,2,3-trimethylcyclopentanone using a suitable reducing agent like sodium borohydride or lithium aluminum hydride under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes where the ketone precursor is reduced in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature.
Chemical Reactions Analysis
Types of Reactions: 2,2,3-Trimethylcyclopentaneethanol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced further to form hydrocarbons using strong reducing agents.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: SOCl2, PBr3, and other halogenating agents.
Major Products Formed:
Oxidation: 2,2,3-Trimethylcyclopentanone, 2,2,3-Trimethylcyclopentanoic acid.
Reduction: 2,2,3-Trimethylcyclopentane.
Substitution: 2,2,3-Trimethylcyclopentyl halides.
Scientific Research Applications
2,2,3-Trimethylcyclopentaneethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of fragrances and flavors.
Mechanism of Action
The mechanism of action of 2,2,3-Trimethylcyclopentaneethanol involves its interaction with specific molecular targets and pathways. As a primary alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. The compound’s effects are mediated through its ability to undergo oxidation-reduction reactions, influencing cellular redox states and metabolic pathways .
Similar Compounds:
2,2,3-Trimethylpentane: A structurally similar compound with different physical and chemical properties.
2,2,4-Trimethylpentane: Another isomer with distinct reactivity and applications.
Uniqueness: this compound is unique due to its cyclopentane ring structure with multiple methyl substitutions, which imparts specific steric and electronic properties. This uniqueness makes it valuable in specialized applications where such structural features are advantageous .
Properties
| 52363-24-3 | |
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
2-(2,2,3-trimethylcyclopentyl)ethanol |
InChI |
InChI=1S/C10H20O/c1-8-4-5-9(6-7-11)10(8,2)3/h8-9,11H,4-7H2,1-3H3 |
InChI Key |
RKGJMEVXZSTOHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1(C)C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl N-[5-(acetylamino)-4-[(2,4-dinitrophenyl)azo]-2-methoxyphenyl]-N-(3-methoxy-3-oxopropyl)-beta-alaninate](/img/structure/B13750847.png)




![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo-](/img/structure/B13750912.png)
